8-Methylquinoline-5-carbaldehyde
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Overview
Description
8-Methylquinoline-5-carbaldehyde is a quinoline derivative, characterized by a methyl group at the 8th position and an aldehyde group at the 5th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Mechanism of Action
Target of Action
8-Methylquinoline-5-carbaldehyde, a derivative of quinoline, is known to interact with various biological targets. Quinoline derivatives are widely found in nature and are utilized in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives are known to exhibit important biological activities, including antimalarial, antimicrobial, and antimycobacterial effects .
Pharmacokinetics
There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Biochemical Analysis
Cellular Effects
The effects of 8-Methylquinoline-5-carbaldehyde on cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation may be influenced by these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-5-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group . Another approach involves the Friedländer synthesis, which combines aniline derivatives with carbonyl compounds under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to construct the quinoline scaffold .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 8-Methylquinoline-5-carboxylic acid.
Reduction: 8-Methylquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
8-Methylquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl and aldehyde groups.
8-Methylquinoline: Similar structure but without the aldehyde group.
5-Formylquinoline: Similar structure but without the methyl group.
Uniqueness: 8-Methylquinoline-5-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
8-methylquinoline-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTHKBNASKENCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C=O)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679749 |
Source
|
Record name | 8-Methylquinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211501-08-4 |
Source
|
Record name | 8-Methylquinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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